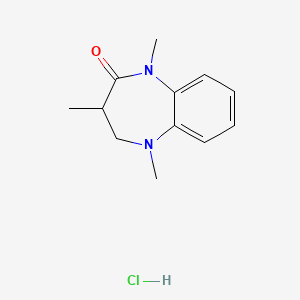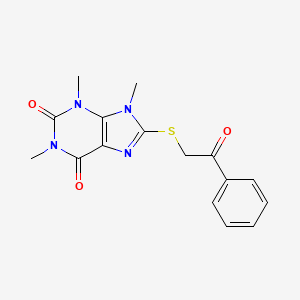![molecular formula C20H23N3O4S B2474019 Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923138-94-7](/img/structure/B2474019.png)
Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
カタログ番号 B2474019
CAS番号:
923138-94-7
分子量: 401.48
InChIキー: VDWAFTRCNNJVMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves refluxing in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve refluxing in phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined using spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .科学的研究の応用
Synthesis and Chemical Properties
- This compound is used in the synthesis of novel heterocyclic systems. For example, Bakhite, Al‐Sehemi, & Yamada (2005) detailed the preparation of various tetrahydropyridothienopyrimidine derivatives, showcasing the compound's role in creating complex fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
- The compound is instrumental in the creation of thiazolo[3,2-a]pyrimidines, highlighting its versatility in synthesizing diverse heterocyclic compounds as shown in the work of Tozkoparan, Ertan, & Krebs (1998) (Tozkoparan, Ertan, & Krebs, 1998).
Chemical Reactions and Derivatives
- The compound's reactions and derivatives have been extensively studied. Kappe & Roschger (1989) explored various reactions of Biginelli-compounds, a category to which this compound belongs, revealing its potential in the synthesis of a range of derivatives (Kappe & Roschger, 1989).
- In the study of electrophilic ipso-substitution reactions by Zh. et al. (2013), the compound demonstrated its reactivity, particularly in the substitution of methyl groups, which is crucial for developing novel pharmaceuticals (Zh. et al., 2013).
Biological and Pharmacological Potential
- The biological and pharmacological potential of derivatives of this compound has been a subject of research. For example, Al-Juboori (2020) synthesized new dihydropyrimidine derivatives, exploring their antimicrobial properties (Al-Juboori, 2020).
- The compound's derivatives have also been evaluated for their potential in treating inflammation and pain, as demonstrated by Abu‐Hashem, Al-Hussain, & Zaki (2020), who synthesized novel compounds derived from this compound for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Catalytic and Synthesis Applications
- The compound's use in catalytic processes was demonstrated by Cahyana, Liandi, & Anwar (2022), who utilized it in the synthesis of pyrimidine derivatives, highlighting its efficiency in catalytic reactions (Cahyana, Liandi, & Anwar, 2022).
作用機序
特性
IUPAC Name |
methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-5-9-28-20-22-17-16(18(24)23-20)15(12-7-6-8-13(10-12)26-3)14(11(2)21-17)19(25)27-4/h6-8,10,15H,5,9H2,1-4H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWAFTRCNNJVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

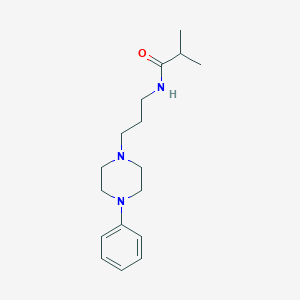
![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)
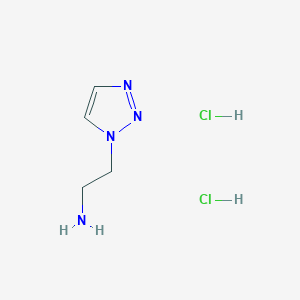

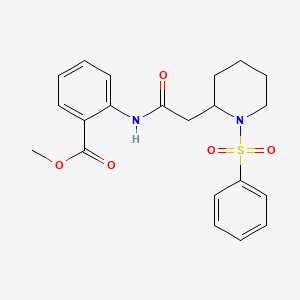

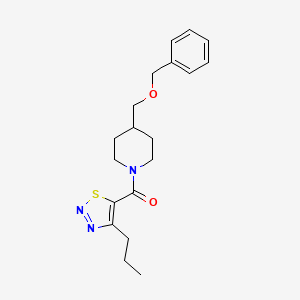
![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)
![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)
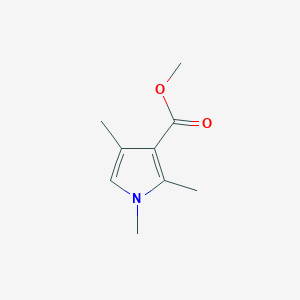
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)
